H-Glu-amc H-Glu-amc
Brand Name: Vulcanchem
CAS No.: 98516-76-8
VCID: VC21537958
InChI: InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Molecular Formula: C15H16N2O5
Molecular Weight: 304,31 g/mole

H-Glu-amc

CAS No.: 98516-76-8

Cat. No.: VC21537958

Molecular Formula: C15H16N2O5

Molecular Weight: 304,31 g/mole

* For research use only. Not for human or veterinary use.

H-Glu-amc - 98516-76-8

CAS No. 98516-76-8
Molecular Formula C15H16N2O5
Molecular Weight 304,31 g/mole
IUPAC Name (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1
Standard InChI Key USALUSONPMPEKY-NSHDSACASA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N

Chemical Structure and Properties

H-Glu-amc is characterized by a specific molecular structure combining amino acid and coumarin components. It has a molecular formula of C15H16N2O5 with a molecular weight of 304.30 g/mol . This compound is also identified by various CAS numbers including 72669-53-5 and 98516-76-8, depending on the specific form and nomenclature used .

The compound exists as a white to off-white powder that forms a colorless, clear solution when dissolved in appropriate solvents such as 80% acetic acid . Its chemical structure consists of a glutamic acid moiety linked to a 7-amido-4-methylcoumarin group, which provides the fluorogenic properties essential for its application in enzymatic assays .

Several synonyms are used to refer to this compound in scientific literature:

  • (S)-2-Amino-5-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid

  • gamma-L-glutamic acid 7-amido-4-methylcoumarin

  • L-Glutamic acid gamma-(7-amido-4-methylcoumarin)

  • 7-(gamma-glutamyl)-4-methylcoumarylamide

The compound's structural characteristics can be summarized in the following table:

PropertyValue
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Physical FormWhite to off-white powder
Storage Temperature-20°C
Primary CAS Number72669-53-5
Alternative CAS Number98516-76-8
IUPAC Name(2S)-5-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

Synthesis and Preparation

The synthesis of H-Glu-amc typically involves multiple reaction steps, beginning with protected glutamic acid derivatives and the 7-amido-4-methylcoumarin (AMC) fluorophore. One documented synthetic route starts with the treatment of a protected glutamic acid with an α-chloroenamine, followed by the addition of AMC, which yields a satisfactory product with approximately 56% yield .

More specifically, the synthesis process often follows this general pathway:

  • Protection of the amino group of glutamic acid (typically using Fmoc protection)

  • Activation of the carboxylic acid for coupling

  • Coupling with the AMC moiety

  • Deprotection and purification

Mechanism of Action

H-Glu-amc functions primarily as a fluorogenic substrate for various proteolytic enzymes. Its mechanism of action centers on the cleavage of the amide bond between the glutamic acid and the AMC moiety by specific enzymes . When this bond is hydrolyzed, the free AMC group is released, resulting in a measurable fluorescent signal.

The fluorescence properties of AMC include:

  • Excitation wavelength: approximately 360-380 nm

  • Emission wavelength: approximately 440-460 nm

This fluorescence emission allows for the quantitative measurement of enzyme activity. The intensity of the fluorescent signal is directly proportional to the amount of AMC released, which in turn reflects the level of enzymatic activity .

H-Glu-amc specifically serves as a substrate for enzymes such as aminopeptidase A and gamma-glutamyl transferase (γ-GT). When these enzymes cleave the peptide bond in this compound, they release the fluorescent 7-amino-4-methylcoumarin, which can be detected and measured using fluorescence spectroscopy techniques.

Applications in Research

H-Glu-amc has found extensive applications in biochemical research due to its unique fluorogenic properties. The primary applications include:

Enzyme Activity Assays

H-Glu-amc serves as a fluorogenic substrate for aminopeptidase A, yielding a blue fluorescent solution upon enzymatic cleavage . This property makes it valuable for measuring the kinetic parameters of enzyme reactions, including:

  • Determination of Michaelis-Menten constants (Km)

  • Measurement of maximum reaction velocities (Vmax)

  • Evaluation of enzyme inhibition parameters

Proteasome Activity Studies

The compound is used in the assessment of proteasome activity, particularly the peptidylglutamyl peptidase component. Studies have utilized H-Glu-amc and similar fluorogenic substrates to measure changes in proteasome activity in various tissues including liver, brain, and lens with aging . This application has been crucial for understanding the role of the proteasome in protein degradation and cellular homeostasis.

Drug Discovery and Development

H-Glu-amc is employed in drug discovery to screen for inhibitors targeting specific proteolytic enzymes. By measuring the enzymatic activity in the presence of potential inhibitors, researchers can identify compounds that may have therapeutic value. This application is particularly relevant in the development of treatments for conditions where proteolytic enzyme dysregulation plays a role, such as certain cancers and inflammatory diseases.

Neuroscience Research

In neuroscience, H-Glu-amc has been used to study the activity of proteases involved in neurological processes and pathologies. Research involving amyloid beta-peptide truncation by aminopeptidase A has utilized this compound to monitor enzymatic cleavage, providing insights into potential therapeutic approaches for neurodegenerative diseases.

Biochemical Studies and Research Findings

Multiple research studies have utilized H-Glu-amc to investigate various enzymatic processes and their implications in biological systems.

Proteasome Activity in Aging

A significant study employed H-Glu-amc to examine changes in proteasome activity with aging. The research revealed that specific proteasome activity decreased significantly in liver and brain homogenates during maturation from newborn (7 days old) to fertile rats (2-4 months old). Conversely, rat lens homogenate exhibited an increase in activity with maturation and aging .

The study also found that chymotrypsin-like activity was stimulated by calcium, and this proteolytic activity significantly decreased with maturation of the rat brain. The results highlighted age-related changes in the Michaelis-Menten constant (Km) of these enzymatic reactions .

Glutathione- and Inhibitor-Bound Human GGT1 Studies

Research on γ-glutamyl transpeptidase (GGT1), which has been implicated in various human diseases including asthma, reperfusion injury, and cancer, has utilized compounds similar to H-Glu-amc. The crystal structures of glutathione- and inhibitor-bound human GGT1 provided insights into the enzyme's mechanism and potential for therapeutic targeting .

A table summarizing key crystallographic data from this research is presented below:

ParameterGSH-bound hGGT1ACPB-bound hGGT1
PDB code6XPC6XPB
Resolution (Å)20–2.2664–1.74
R work (%)16.4915.32
R free (%)20.8918.89
Mean B (Ų)42.824.4

These structural studies have enhanced our understanding of enzyme-substrate interactions and provide a foundation for the design of specific inhibitors .

Plasminogen Activation Studies

Research on plasminogen activation has employed fluorogenic substrates similar to H-Glu-amc, such as H-Glu-Gly-Arg-AMC (EGR-AMC). These studies investigated the initiation of plasminogen activation on the surface of monocytes and demonstrated that matriptase is responsible for the specific activation of pro-uPA on these cells .

The experiments revealed differential plasminogen activation patterns between THP-1 and U937 cell lines, with THP-1 cells displaying no detectable lag phase when preincubated with pro-uPA, suggesting that uPAR-bound pro-uPA becomes proteolytically activated prior to the addition of plasminogen by a plasmin-independent mechanism .

Comparison with Similar Compounds

H-Glu-amc belongs to a family of fluorogenic substrates used in biochemical assays. Comparing its properties with similar compounds provides insights into its specific utility and applications.

Structural Comparisons

Several related fluorogenic substrates share the AMC moiety but differ in their amino acid or peptide components:

  • H-Ala-AMC: Contains alanine instead of glutamic acid; used as a fluorogenic substrate for aminopeptidase

  • Z-Leu-Leu-Glu-AMC (LLE): A tripeptide substrate used for measuring peptidylglutamyl peptidase activity

  • Boc-Val-Gly-Arg-AMC (VGR): Used for measuring trypsin-like activity

  • Suc-Leu-Leu-Val-Tyr-AMC (LLVY): Employed for measuring chymotrypsin-like activity

Functional Comparisons

Different AMC-based substrates exhibit varying specificities for different proteolytic enzymes:

  • H-Glu-amc: Primarily used for aminopeptidase A and gamma-glutamyl transferase activity

  • H-Gly-Pro-AMC: Specific for dipeptidylaminopeptidase IV

  • Glu-His-Tyr-Gln-AMC: Used for protease activity measurements with a tetrapeptide specificity

Comparative Enzymatic Kinetics

Studies comparing the kinetic profiles of different fluorogenic substrates have shown that substrates incorporating the ACC (7-amino-4-carbamoylmethylcoumarin) leaving group show kinetic profiles comparable to those with the traditionally used AMC leaving group. This suggests that the fluorogenic portion of these molecules plays a critical role in their utility as enzyme substrates .

When conducting fluorescence measurements, it is important to note that the typical excitation wavelength is around 360-380 nm, and the emission is monitored at approximately 440-460 nm . These parameters may need to be optimized based on the specific instrumentation and experimental conditions.

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